1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide
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Description
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
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Biological Activity
The compound 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be depicted as follows:
This structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, combined with a thiazole and azetidine framework that may enhance its biological activity.
Anticancer Activity
Recent studies have demonstrated that derivatives of benzo[d][1,3]dioxole exhibit significant anticancer effects. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
- Cell Lines Tested : HepG2 (liver), HCT116 (colon), and MCF-7 (breast).
- IC50 Values : The synthesized compounds exhibited IC50 values ranging from 1.54 µM to 4.52 µM against these cell lines, indicating potent anticancer activity compared to standard drugs like doxorubicin .
Table 1: Cytotoxicity Results of Related Compounds
Compound | Cell Line | IC50 (µM) |
---|---|---|
Doxorubicin | HepG2 | 7.46 |
Doxorubicin | HCT116 | 8.29 |
Doxorubicin | MCF-7 | 4.56 |
Compound A | HepG2 | 2.38 |
Compound A | HCT116 | 1.54 |
Compound A | MCF-7 | 4.52 |
The anticancer mechanisms of compounds related to This compound involve:
- EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
- Apoptosis Induction : Assessment using annexin V-FITC indicated that these compounds promote apoptosis in cancer cells through modulation of mitochondrial apoptosis pathway proteins such as Bax and Bcl-2 .
Antidiabetic Potential
In addition to anticancer properties, some derivatives have shown promise in antidiabetic applications. For example, a related compound was evaluated for its ability to inhibit α-amylase:
- IC50 Value : The compound displayed an IC50 value of 0.68 µM against α-amylase, indicating strong potential for managing blood glucose levels .
Case Studies
Several studies have investigated the biological activities of compounds similar to This compound :
- Study on Cytotoxicity : A study reported that synthesized benzo[d][1,3]dioxole derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
- In Vivo Studies : In vivo experiments using diabetic mice showed that certain derivatives significantly reduced blood glucose levels after administration .
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-11-21-15-7-14(3-5-18(15)28-11)22-19(24)13-8-23(9-13)20(25)12-2-4-16-17(6-12)27-10-26-16/h2-7,13H,8-10H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRBSPOKBDXNAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)C3CN(C3)C(=O)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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